molecular formula C16H12N2O3 B12155127 N-(4-methylpyridin-2-yl)-2-oxochromene-3-carboxamide

N-(4-methylpyridin-2-yl)-2-oxochromene-3-carboxamide

Cat. No.: B12155127
M. Wt: 280.28 g/mol
InChI Key: GXLBRIYEWMYESZ-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-2-yl)-2-oxochromene-3-carboxamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position, a chromene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-2-yl)-2-oxochromene-3-carboxamide typically involves the reaction of 4-methyl-2-aminopyridine with 2-oxochromene-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyridin-2-yl)-2-oxochromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methylpyridin-2-yl)-2-oxochromene-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-2-yl)-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of β-lactamase enzymes in bacteria, thereby exhibiting antibacterial effects. Additionally, it can interact with signaling pathways involved in inflammation and cancer, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylpyridin-2-yl)thiophene-2-carboxamide
  • 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide
  • N-(pyridin-2-yl)benzamide

Uniqueness

N-(4-methylpyridin-2-yl)-2-oxochromene-3-carboxamide is unique due to its specific combination of a pyridine ring, chromene ring, and carboxamide group.

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

N-(4-methylpyridin-2-yl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C16H12N2O3/c1-10-6-7-17-14(8-10)18-15(19)12-9-11-4-2-3-5-13(11)21-16(12)20/h2-9H,1H3,(H,17,18,19)

InChI Key

GXLBRIYEWMYESZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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